molecular formula C26H27N3O3 B14937666 2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide

2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide

Katalognummer: B14937666
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: CPCVBFNLETYYSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide is a complex organic compound belonging to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide typically involves the condensation of 3-(butyrylamino)benzoic acid with 4-methylbenzylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[3-(butyrylamino)benzoyl]amino}benzoic acid
  • N-(4-methylbenzyl)-2-{[3-(butyrylamino)benzoyl]amino}benzoic acid

Uniqueness

2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide is unique due to its specific structural features, such as the presence of both butyrylamino and 4-methylbenzyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C26H27N3O3

Molekulargewicht

429.5 g/mol

IUPAC-Name

2-[[3-(butanoylamino)benzoyl]amino]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C26H27N3O3/c1-3-7-24(30)28-21-9-6-8-20(16-21)25(31)29-23-11-5-4-10-22(23)26(32)27-17-19-14-12-18(2)13-15-19/h4-6,8-16H,3,7,17H2,1-2H3,(H,27,32)(H,28,30)(H,29,31)

InChI-Schlüssel

CPCVBFNLETYYSZ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.